molecular formula C10H5ClF3NO2 B13425867 5-Chloro-8-(trifluoromethoxy)quinolin-4(1H)-one

5-Chloro-8-(trifluoromethoxy)quinolin-4(1H)-one

Cat. No.: B13425867
M. Wt: 263.60 g/mol
InChI Key: NCPLWJFYAKFLBN-UHFFFAOYSA-N
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Description

5-Chloro-8-(trifluoromethoxy)quinolin-4(1H)-one is a sophisticated quinolinone derivative of significant interest in medicinal chemistry and drug discovery research. This compound features a chloro substituent at the 5-position and a trifluoromethoxy group at the 8-position of the quinolin-4(1H)-one scaffold, a structure known for its diverse biological activities and utility in designing enzyme inhibitors. The strategic incorporation of chlorine and fluorine atoms is a well-established approach in modern pharmaceutical development to fine-tune the molecular properties of lead compounds, including their metabolic stability, lipophilicity, and binding affinity to biological targets . Quinoline and quinolinone cores are recognized privileged structures in drug discovery, with documented applications across various therapeutic areas. This specific derivative serves as a key synthetic intermediate for researchers developing novel small-molecule inhibitors. Its structural framework is particularly relevant for probing epigenetic targets, such as the histone methyltransferase EZH2, an enzyme implicated in oncogenesis . Furthermore, the 4-oxo-quinoline motif is a classic pharmacophore in antibacterial agents, and its mechanism often involves interaction with bacterial type II topoisomerases, DNA gyrase, and topoisomerase IV . The presence of the trifluoromethoxy group, a stable and lipophilic moiety, can significantly enhance cell membrane permeability, thereby improving the compound's potential efficacy in cellular assay systems. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. It is essential for laboratory chemical safety practices to be followed, including the use of appropriate personal protective equipment.

Properties

Molecular Formula

C10H5ClF3NO2

Molecular Weight

263.60 g/mol

IUPAC Name

5-chloro-8-(trifluoromethoxy)-1H-quinolin-4-one

InChI

InChI=1S/C10H5ClF3NO2/c11-5-1-2-7(17-10(12,13)14)9-8(5)6(16)3-4-15-9/h1-4H,(H,15,16)

InChI Key

NCPLWJFYAKFLBN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=O)C=CNC2=C1OC(F)(F)F)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-8-(trifluoromethoxy)quinolin-4(1H)-one typically involves the introduction of the chloro and trifluoromethoxy groups onto the quinoline core. One common method involves the reaction of 5-chloroquinolin-4(1H)-one with trifluoromethoxy-containing reagents under specific conditions. The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive intermediates and by-products.

Chemical Reactions Analysis

Nucleophilic Substitution at the C5 Position

The chlorine atom at position 5 undergoes nucleophilic displacement under basic conditions. For example:

  • Reaction with amines : Primary/secondary amines displace the chlorine to form 5-amino derivatives.

    • Conditions : Base (e.g., K₂CO₃), polar aprotic solvent (DMF), 50–80°C .

    • Mechanism : The electron-withdrawing trifluoromethoxy group activates the C5 position for SNAr (nucleophilic aromatic substitution).

ReagentProductKey InteractionReference
n-Butylamine5-Amino-8-(trifluoromethoxy)quinolinoneC5-Cl bond cleavage via SNAr

Electrophilic Aromatic Substitution

The quinolinone ring undergoes electrophilic substitution at positions activated by the electron-deficient environment:

  • Iodination : Directed by the ketone group at position 4, iodination occurs at position 3 or 6.

    • Conditions : I₂, KI, n-butylamine in DMF at 85°C .

    • Yield : ~60–70% (estimated from analogous reactions).

PositionElectrophileProductDirecting GroupReference
C3/C6I₂3-Iodo-5-chloro-8-(trifluoromethoxy)Ketone at C4

Reduction of the 4-Ketone Group

The ketone at position 4 can be reduced to a secondary alcohol:

  • Reagents : NaBH₄ or LiAlH₄ in THF/EtOH.

  • Product : 4-Hydroxy-5-chloro-8-(trifluoromethoxy)-1,4-dihydroquinoline.

    • Mechanism : Hydride attack at the carbonyl carbon, stabilized by conjugation with the aromatic system .

Condensation via Enol Tautomerism

The enol form of the quinolinone participates in multicomponent reactions:

  • Betti reaction : Condensation with aldehydes and amines forms aminoalkylated derivatives.

    • Conditions : Ethanol, room temperature, 72 hours .

    • Example : Reaction with isovaleramide and 3,4-dimethoxybenzaldehyde yields a Mannich base derivative .

ComponentProductKey FeatureReference
Aldehyde + AmineC3- or C6-substituted derivativesEnol-directed condensation

Cross-Coupling Reactions

Halogenated derivatives enable transition metal-catalyzed couplings:

  • Suzuki–Miyaura : Requires prior iodination (see Section 2) to introduce a reactive C–I bond.

    • Conditions : Pd(PPh₃)₄, boronic acid, K₂CO₃ in DMF at 85°C .

    • Scope : Limited by the stability of the trifluoromethoxy group under harsh conditions.

SubstrateCoupling PartnerProductYield RangeReference
3-Iodo derivativeAryl boronic acidBiaryl-substituted quinolinone50–75%

Acid/Base Reactivity and Enolate Formation

The ketone forms an enolate under strong bases, enabling alkylation/acylation:

  • Base : LDA or NaH in THF at −78°C.

  • Alkylation : Reacts with alkyl halides to form C-alkylated products .

BaseElectrophileProductSelectivityReference
LDAMethyl iodide4-Ketone α-methyl derivativeHigh

Key Stability Considerations

  • Autoxidation : The O–H bond (if present) has a bond dissociation energy (BDE) of 85.5 kcal/mol, making it susceptible to radical-mediated oxidation .

  • Solvent effects : Water interacts preferentially with the ketone and trifluoromethoxy groups, influencing reaction pathways .

Scientific Research Applications

Chemistry: 5-Chloro-8-(trifluoromethoxy)quinolin-4(1H)-one is used as a building block in the synthesis of more complex organic molecules. Its unique structural features make it a valuable intermediate in the development of new chemical entities.

Biology: In biological research, this compound is studied for its potential as a pharmacophore. Quinoline derivatives are known for their antimicrobial, antiviral, and anticancer properties, and this compound is no exception. It is investigated for its ability to inhibit various biological targets.

Medicine: The compound’s potential therapeutic applications are explored in medicinal chemistry. It is studied for its efficacy in treating diseases such as malaria, cancer, and bacterial infections. Its unique structure allows for the design of novel drugs with improved potency and selectivity.

Industry: In the industrial sector, this compound is used in the development of agrochemicals and dyes. Its chemical stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 5-Chloro-8-(trifluoromethoxy)quinolin-4(1H)-one involves its interaction with specific molecular targets. In medicinal chemistry, it is believed to inhibit enzymes or receptors that are crucial for the survival and proliferation of pathogens or cancer cells. The compound’s trifluoromethoxy group enhances its binding affinity and selectivity towards these targets, leading to potent biological effects.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares 5-Chloro-8-(trifluoromethoxy)quinolin-4(1H)-one with structurally related quinolinones and heterocyclic analogues:

Compound Name Substituents (Positions) Key Functional Groups Molecular Weight (g/mol) Notable Properties/Applications Reference
This compound Cl (5), -OCF₃ (8) Quinolin-4(1H)-one core ~261.63 (estimated) High lipophilicity; potential drug lead
4-Chloro-8-methylquinolin-2(1H)-one Cl (4), CH₃ (8) Quinolin-2(1H)-one core 207.63 Nucleophilic substitution reactions
7-Chloro-8-methyl-2-(trifluoromethyl)-1H-quinolin-4-one Cl (7), CH₃ (8), CF₃ (2) Quinolin-4-one core 261.63 Fine chemical intermediate
5-Chloro-8-{[1-(2-chlorobenzyl)-1H-1,2,3-triazol-4-yl]methoxy}quinoline Cl (5), triazolylmethoxy (8) Quinoline core (non-ketone) 440.25 (estimated) Antimicrobial activity (implied)
Delafloxacin Meglumine (C25H27Cl2N5O3) Multiple substituents (fluoro, piperazinyl) Fluoroquinolone core 529.42 Antibiotic (broad-spectrum)
(R)-9-(4-(1-aminopropan-2-yl)phenyl)-8-hydroxy-6-methylthieno[2,3-c]quinolin-4(5H)-one Thiophene fusion, NH₂, OH Thienoquinolin-4(5H)-one core ~400 (estimated) Life science research

Key Differences and Implications

Substituent Position and Reactivity: The 4-Chloro-8-methylquinolin-2(1H)-one (positions 4 and 8) undergoes nucleophilic substitution at the 4-chloro group due to its proximity to the ketone at position 2, enabling derivatives like sulfanyl or amino compounds . In contrast, the trifluoromethoxy group at position 8 in the target compound may sterically hinder reactions at position 5. The 7-Chloro-8-methyl-2-(trifluoromethyl)-1H-quinolin-4-one () shares a trifluoromethyl group but at position 2, which alters electron withdrawal patterns compared to the target’s 8-trifluoromethoxy group .

However, its non-ketone quinoline core reduces planarity compared to quinolin-4(1H)-ones . Delafloxacin Meglumine (), a fluoroquinolone antibiotic, highlights how fluorination and piperazinyl groups optimize antibacterial activity—a contrast to the target compound’s uncharacterized biological profile .

Lipophilicity and Solubility: The trifluoromethoxy group in the target compound increases lipophilicity (logP ~2.5 estimated) compared to methyl or hydroxy substituents (e.g., logP ~1.8 for 4-Chloro-8-methylquinolin-2(1H)-one). This property may enhance membrane permeability but reduce aqueous solubility .

Synthetic Utility: 4-Chloro-8-methylquinolin-2(1H)-one (–3) serves as a versatile intermediate for synthesizing 4-substituted derivatives (e.g., hydrazino, azido). The target compound’s 5-chloro and 8-trifluoromethoxy groups may limit analogous substitutions due to steric and electronic effects .

Research Findings and Limitations

  • Gaps in Data : Biological activity, crystallographic data, and precise physicochemical properties (e.g., melting point, solubility) for the target compound are unavailable in the provided evidence.
  • Contradictions: lists a compound (7-Chloro-8-methyl-2-trifluoromethylquinolin-4-one) with the same molecular weight as the target but distinct substituent positions, emphasizing the need for precise structural verification .

Biological Activity

5-Chloro-8-(trifluoromethoxy)quinolin-4(1H)-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The compound belongs to the quinoline family, characterized by a bicyclic structure containing a nitrogen atom. The trifluoromethoxy group enhances its lipophilicity and biological activity, making it a valuable scaffold in drug design.

The biological activity of this compound is primarily attributed to its interactions with various molecular targets:

  • Enzyme Inhibition : The compound has shown promise in inhibiting key enzymes involved in disease processes. For instance, it has been investigated for its ability to inhibit acetylcholinesterase (AChE), which is crucial in neurodegenerative diseases like Alzheimer's .
  • Antimicrobial Activity : The compound exhibits antimicrobial properties, particularly against bacterial strains, by disrupting bacterial cell wall synthesis and function .
  • Anticancer Properties : Research indicates that it may induce apoptosis in cancer cells by targeting tubulin and disrupting the mitotic spindle assembly .

Structure-Activity Relationship (SAR)

SAR studies have revealed critical insights into how modifications to the quinoline structure affect biological activity:

ModificationEffect on ActivityReference
Trifluoromethoxy groupIncreases potency against AChE
5-Chloro substitutionEnhances antimicrobial activity
8-Methoxy groupImproves anticancer efficacy

These modifications demonstrate how the introduction of specific functional groups can significantly alter the pharmacological profile of quinoline derivatives.

Case Studies

  • Anticancer Activity : A study evaluated the cytotoxic effects of various quinoline derivatives, including this compound, against multiple cancer cell lines. The compound exhibited low GI50 values, indicating potent anti-proliferative activity compared to standard chemotherapeutics .
  • Antimicrobial Efficacy : Another investigation focused on the antimicrobial properties of this compound against resistant bacterial strains. Results showed a significant reduction in bacterial viability, suggesting its potential as a lead compound for developing new antibiotics .
  • Neuroprotective Effects : In vitro studies demonstrated that this compound could effectively inhibit AChE with nanomolar potency, indicating its potential utility in treating Alzheimer's disease .

Q & A

Q. What are the common synthetic routes for preparing 5-Chloro-8-(trifluoromethoxy)quinolin-4(1H)-one, and how can reaction conditions be optimized for yield improvement?

  • Methodological Answer : The synthesis typically involves halogenation and trifluoromethoxy substitution on the quinolinone scaffold. A two-step approach may include:

Ring-closing metathesis (RCM) to form the quinolinone core, as demonstrated in substituted quinoline syntheses .

Electrophilic substitution at the 5- and 8-positions using Cl₂ and trifluoromethylation reagents (e.g., Tf₂O/CF₃ sources).
Optimization strategies:

  • Use polar aprotic solvents (e.g., acetonitrile) to enhance electrophilic reactivity .

  • Adjust stoichiometry of Cl₂ and trifluoromethylation agents to minimize side products.

  • Monitor reaction progress via HPLC to isolate intermediates and final product .

    • Data Table :
StepReagents/ConditionsYield RangeKey Challenges
1RCM with Grubbs catalyst60–75%Competing dimerization
2Cl₂ (1.2 eq), Tf₂O (1.5 eq)40–55%Overhalogenation at adjacent positions

Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?

  • Methodological Answer :
  • NMR Spectroscopy : 1H^{1}\text{H}- and 19F^{19}\text{F}-NMR to confirm substitution patterns (e.g., Cl at C5, CF₃O at C8) .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (C₁₀H₅ClF₃NO₂) and isotopic patterns.
  • HPLC-PDA : Assess purity (>97%) and detect trace impurities (e.g., dehalogenated byproducts) .
  • X-ray Crystallography : Resolve ambiguities in regiochemistry for crystalline derivatives .

Advanced Research Questions

Q. How can researchers investigate the structure-activity relationship (SAR) of this compound in antimicrobial applications?

  • Methodological Answer :
  • SAR Workflow :

Synthesize analogs with modifications at C5 (Cl → F, Br), C8 (CF₃O → OCH₃), and the quinolinone core (e.g., dihydroquinolinones) .

Test against Gram-positive/negative bacterial strains (e.g., S. aureus, E. coli) using MIC assays.

Correlate electronic (Hammett σ) and steric parameters with bioactivity.

  • Key Finding :
    The trifluoromethoxy group enhances lipophilicity and membrane penetration, but excessive bulk at C8 reduces activity .

    • Data Contradiction Analysis :
      Discrepancies in MIC values across studies may arise from:
  • Variations in bacterial strain susceptibility (e.g., efflux pump expression).

  • Differences in compound solubility (use DMSO vs. aqueous buffers) .

Q. What strategies are effective in resolving contradictory bioactivity data across different in vitro models for this compound?

  • Methodological Answer :
  • Standardized Assay Conditions :
    Use consistent solvent systems (e.g., <1% DMSO) and cell lines (e.g., HepG2 for cytotoxicity).
  • Metabolic Stability Testing :
    Evaluate hepatic microsomal degradation to identify artifacts from metabolite interference .
  • Computational Modeling :
    Perform molecular docking to assess target binding (e.g., DNA gyrase for antimicrobial activity) and compare with experimental IC₅₀ values .

Q. How can researchers address challenges in scaling up the synthesis of this compound while maintaining regiochemical fidelity?

  • Methodological Answer :
  • Process Chemistry Optimization :
  • Replace hazardous reagents (e.g., Cl₂ gas) with safer alternatives (e.g., NCS in flow reactors) .
  • Use DoE (Design of Experiments) to optimize temperature, pressure, and catalyst loading.
  • Byproduct Mitigation :
    Implement in-line FTIR to monitor intermediate formation and prevent overhalogenation .

Key Considerations for Data Interpretation

  • Purity Thresholds : Total impurities must not exceed 0.4% for pharmacological studies, as per ICH guidelines .
  • Stereochemical Impact : Even minor enantiomeric impurities (e.g., in dihydroquinolinone derivatives) can skew bioactivity results .

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